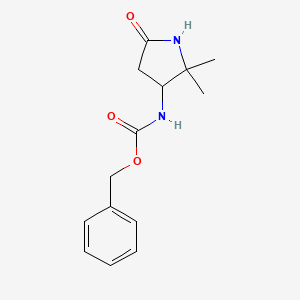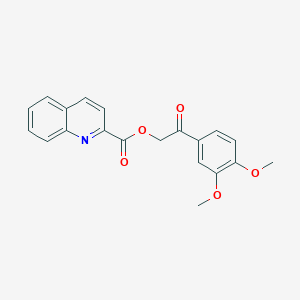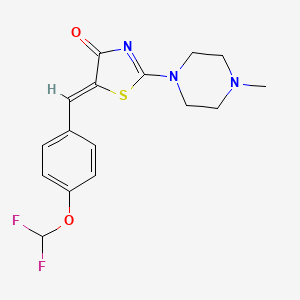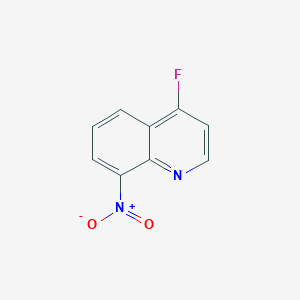
Benzyl N-(2,2-dimethyl-5-oxopyrrolidin-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl N-(2,2-dimethyl-5-oxopyrrolidin-3-yl)carbamate, also known as SAK3, is a compound that has shown potential in various scientific research applications. It is a carbamate derivative that has been synthesized using various methods.
Aplicaciones Científicas De Investigación
Benzyl N-(2,2-dimethyl-5-oxopyrrolidin-3-yl)carbamate has been studied for its potential in various scientific research applications. It has been reported to have anticancer activity by inhibiting the growth and proliferation of cancer cells. Benzyl N-(2,2-dimethyl-5-oxopyrrolidin-3-yl)carbamate has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, Benzyl N-(2,2-dimethyl-5-oxopyrrolidin-3-yl)carbamate has been studied for its potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of Benzyl N-(2,2-dimethyl-5-oxopyrrolidin-3-yl)carbamate is not fully understood. However, it has been reported to inhibit the activity of various enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. Benzyl N-(2,2-dimethyl-5-oxopyrrolidin-3-yl)carbamate has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
Benzyl N-(2,2-dimethyl-5-oxopyrrolidin-3-yl)carbamate has been reported to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis. Benzyl N-(2,2-dimethyl-5-oxopyrrolidin-3-yl)carbamate has also been shown to reduce the production of pro-inflammatory cytokines, which can lead to a reduction in inflammation. Additionally, Benzyl N-(2,2-dimethyl-5-oxopyrrolidin-3-yl)carbamate has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of Benzyl N-(2,2-dimethyl-5-oxopyrrolidin-3-yl)carbamate is its high yield and purity when synthesized using the reported methods. Additionally, Benzyl N-(2,2-dimethyl-5-oxopyrrolidin-3-yl)carbamate has been shown to have low toxicity in animal models, making it a potential candidate for further research. However, one of the limitations of Benzyl N-(2,2-dimethyl-5-oxopyrrolidin-3-yl)carbamate is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in scientific research.
Direcciones Futuras
For research include further investigation of its mechanism of action and its potential in developing new drugs.
Métodos De Síntesis
The synthesis of Benzyl N-(2,2-dimethyl-5-oxopyrrolidin-3-yl)carbamate has been reported using various methods. One of the commonly used methods involves the reaction of benzyl isocyanate with 2,2-dimethyl-5-oxopyrrolidine-3-carboxylic acid in the presence of a base. Another method involves the reaction of benzyl isocyanate with 2,2-dimethyl-5-oxo-3-pyrrolidinecarboxylic acid methyl ester in the presence of a base. Both methods result in the formation of Benzyl N-(2,2-dimethyl-5-oxopyrrolidin-3-yl)carbamate with high yield and purity.
Propiedades
IUPAC Name |
benzyl N-(2,2-dimethyl-5-oxopyrrolidin-3-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-14(2)11(8-12(17)16-14)15-13(18)19-9-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZJZAWQUXKGRTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC(=O)N1)NC(=O)OCC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 137916320 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2817087.png)

![1-(4-bromophenyl)-N-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2817091.png)
![2-(4-methylphenyl)-4-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2817092.png)

![4-{[3-(1-Methoxycyclopentyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride](/img/no-structure.png)

![2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2817098.png)
![6-({4-[(2-bromophenyl)acetyl]piperazin-1-yl}sulfonyl)-1,3-benzothiazol-2(3H)-one](/img/structure/B2817099.png)
![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B2817102.png)


![N-[[4-(2,5-dimethoxyphenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2817108.png)
